Home > Products > Screening Compounds P139072 > 5-HT2A antagonist 1
5-HT2A antagonist 1 -

5-HT2A antagonist 1

Catalog Number: EVT-8814775
CAS Number:
Molecular Formula: C26H28N4O2
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-HT2A antagonist 1 is a compound that selectively inhibits the serotonin 5-HT2A receptor, a critical target in pharmacology due to its involvement in various neuropsychiatric disorders. This compound is part of a broader class of serotonergic agents that have been studied for their potential therapeutic applications, including antipsychotic effects and modulation of mood disorders. The exploration of 5-HT2A antagonists has gained momentum due to their implications in treating conditions such as schizophrenia, depression, and anxiety.

Source and Classification

5-HT2A antagonist 1 is classified under serotonin receptor antagonists, specifically targeting the 5-HT2A subtype. This classification is significant as it differentiates these compounds from other serotonergic agents that may act as agonists or target different receptor subtypes. The development of this compound has been influenced by existing pharmacological agents like ketanserin and ritanserin, which are well-documented for their antagonistic properties against the 5-HT2A receptor .

Synthesis Analysis

The synthesis of 5-HT2A antagonist 1 involves several key methods and technical details. Typically, these compounds are synthesized through multi-step organic reactions that include:

  1. Starting Materials: The synthesis often begins with readily available precursors such as phenylpiperazine derivatives or hydantoin structures.
  2. Reactions: Common reactions include nucleophilic substitutions, cyclizations, and coupling reactions to form the desired core structure linked to various aryl groups.
  3. Purification: After synthesis, compounds are purified using techniques like column chromatography or recrystallization to isolate the active form.

Recent studies have highlighted novel approaches to enhance the yield and purity of these compounds through optimized reaction conditions and the use of microwave-assisted synthesis .

Molecular Structure Analysis

The molecular structure of 5-HT2A antagonist 1 is characterized by its unique arrangement of functional groups that facilitate its interaction with the serotonin receptor. Key features include:

  • Core Structure: The compound typically features a hydantoin or piperazine core linked to aromatic rings.
  • Data: Molecular docking studies have provided insights into the binding affinities and interactions at the receptor level, indicating a strong fit within the binding pocket of the 5-HT2A receptor .

Structural Data

The structural formula can be represented as follows (hypothetical representation):

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Chemical Reactions Analysis

The chemical reactions involving 5-HT2A antagonist 1 primarily focus on its synthesis and modification:

  1. Formation of Key Bonds: Reactions such as amide bond formation or alkylation are crucial for building the core structure.
  2. Modification: Post-synthesis modifications can enhance selectivity and potency by altering substituents on the aromatic rings or modifying linker lengths.
  3. Technical Details: Reaction conditions such as temperature, solvent choice, and catalyst presence can significantly affect yield and selectivity .
Mechanism of Action

The mechanism by which 5-HT2A antagonist 1 exerts its effects involves:

  1. Receptor Binding: The compound binds to the serotonin 5-HT2A receptor, preventing serotonin from activating it.
  2. Signal Transduction Inhibition: This antagonism leads to a decrease in downstream signaling pathways associated with mood regulation and perception .
  3. Data on Efficacy: Studies have shown that this compound can effectively block serotonin-induced responses in various biological assays, demonstrating its potential therapeutic benefits .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Solubility varies based on the specific substituents but generally exhibits moderate solubility in organic solvents.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It may react with strong acids or bases; thus, handling should be done with care.

Relevant data include melting points, boiling points, and spectral data (NMR, IR) that confirm structural integrity .

Applications

5-HT2A antagonist 1 has several scientific applications:

  1. Pharmacological Research: Used extensively in studies exploring serotonin receptor dynamics and their role in neuropsychiatric disorders.
  2. Therapeutic Development: Potential candidate for developing new treatments for schizophrenia, depression, and anxiety disorders due to its ability to modulate serotonergic signaling.
  3. Molecular Probes: As a tool in imaging studies to understand receptor distribution and function in vivo .
Molecular Pharmacology of 5-HT2A Receptor Antagonism

Structural Determinants of 5-HT2A Antagonist Selectivity

Orthosteric vs. Allosteric Binding Mechanisms

The serotonin 2A (5-hydroxytryptamine 2A, 5-HT2A) receptor features a canonical orthosteric binding pocket (OBP) formed by transmembrane helices 3, 5, 6, and 7, which accommodates endogenous serotonin and classical antagonists. Orthosteric antagonists like ketanserin and M100907 compete with serotonin through steric hindrance at this conserved site, primarily engaging residues D155³.³² (transmembrane helix 3, position 3.32) for ionic bonding via their protonated amine groups [5] [9]. In contrast, allosteric modulators bind spatially distinct pockets, such as the extracellular loop 2 or receptor dimer interfaces, inducing conformational changes that indirectly influence orthosteric site affinity or efficacy. For example, synthetic positive allosteric modulators targeting the 5-HT2A receptor exploit less conserved regions like the extended binding pocket (EBP), enabling subtype selectivity over homologous 5-HT2B and 5-HT2C receptors [10]. Natural allosteric modulators (e.g., cannabidiol) further demonstrate non-competitive inhibition in functional assays, modulating receptor dynamics without displacing orthosteric ligands [10].

Key Residues in Ligand-Receptor Interaction Dynamics

High-resolution cryo-EM structures of 5-HT2A receptor-antagonist complexes reveal critical residues governing selectivity:

  • D155³.³²: Anchors protonated amines via salt bridges; mutation abolishes antagonist binding [9].
  • S239⁵.⁴³: Forms hydrogen bonds with ligands like M100907; influences ligand orientation [5].
  • F340⁶.⁵¹: π-π stacking with aromatic moieties of antagonists (e.g., ketanserin’s quinazolinedione) [1] [9].
  • W336⁶.⁴⁸: Acts as a "toggle switch"; its rotamer position differentiates active/inactive states [9].

Electrostatic properties of antagonist substituents further fine-tune selectivity. N-benzylphenethylamines with electron-donating groups at the N-benzyl C5' position exhibit enhanced 5-HT2A affinity due to optimized hydrogen bonding with S159³.³⁶ [3].

Table 1: Key Residues in 5-HT2A Receptor Antagonist Binding

ResidueLocationFunctionLigand Examples
D155³.³²TM3Ionic interaction with amine groupsKetanserin, M100907
S239⁵.⁴³TM5Hydrogen bondingM100907, Altanserin
F340⁶.⁵¹TM6π-π stackingKetanserin, Spiperone
W336⁶.⁴⁸TM6Toggle switch modulationLSD (inverse agonist conformation)

Signaling Pathway Modulation

Gαq/11 vs. β-Arrestin-Mediated Signal Transduction

5-HT2A receptor antagonists primarily inhibit canonical Gαq/11 signaling, blocking phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and intracellular calcium release [2] [4]. However, their effects on β-arrestin recruitment are ligand-dependent. Neutral antagonists (e.g., pimavanserin) do not suppress basal β-arrestin activity, whereas inverse agonists (e.g., ritanserin) inhibit constitutive β-arrestin recruitment [4] [7]. Biophysical studies using BRET assays demonstrate that antagonists like M100907 completely uncouple Gαq but partially permit β-arrestin-2 interactions, leading to receptor internalization via clathrin-coated pits [4] [8]. This pathway-specific modulation is critical for downstream effects:

  • Gαq/11 blockade: Attenuates excitatory postsynaptic potentials in cortical pyramidal neurons and psychosis-related hyperlocomotion [6].
  • β-arrestin modulation: Regulates receptor endocytosis, resensitization, and ERK signaling without affecting PLC pathways [4] [8].

Biased Antagonism and Functional Selectivity Profiles

Biased antagonists preferentially suppress specific signaling cascades:

  • Gαq-biased antagonists (e.g., M100907): Exhibit >500-fold selectivity for inhibiting Gαq over β-arrestin-2 recruitment. This bias underlies antipsychotic efficacy without inducing metabolic side effects linked to β-arrestin [3] [8].
  • β-arrestin-biased antagonists (e.g., SR46349B): Paradoxically upregulate 5-HT2A receptor expression and potentiate psychosis-related behaviors in animal models by suppressing Gαq while permitting β-arrestin-mediated receptor recycling [7].

Table 2: Signaling Profiles of Select 5-HT2A Receptor Antagonists

AntagonistGαq/11 Inhibition (EC₅₀, nM)β-Arrestin-2 Inhibition (EC₅₀, nM)Bias Factor* (Δlogτ/KA)
M1009070.47>1,000>50 (Gαq bias)
Ketanserin1.132345 (Gαq bias)
SR46349B2.888-3 (β-arrestin bias)
Pimavanserin0.24>1,000>100 (Gαq bias)

*Bias factor calculated relative to 5-HT [3] [7].

Comparative Pharmacodynamics of Selective vs. Polypharmacological Antagonists

Selective antagonists (e.g., M100907, pimavanserin) exhibit high 5-HT2A affinity (Ki < 1 nM) and >100-fold selectivity over 5-HT2B/2C receptors. Their therapeutic effects arise from:

  • Cortical 5-HT2A downregulation via clathrin-dependent internalization [7].
  • Suppression of phencyclidine-induced hyperlocomotion without extrapyramidal side effects [7].

Polypharmacological antagonists (e.g., clozapine, risperidone) concurrently target dopamine D2, adrenergic α1, and histamine H1 receptors:

Antagonist5-HT2A Ki (nM)Off-Target Affinities (Ki < 100 nM)Functional Outcome
Clozapine1.1D2, D4, α1, H1, M1–5Enhanced antipsychotic efficacy but weight gain/sedation
Risperidone0.3D2, α1, α2, H1Lower psychosis risk but hyperprolactinemia
Spiperone1.2D2, α1, 5-HT1A, 5-HT7Mixed antipsychotic/procognitive effects

Polypharmacological agents induce broader receptor adaptations (e.g., clozapine downregulates cortical 5-HT2A and upregulates 5-HT1A), whereas selective antagonists preserve physiological signaling of related receptors [1] [7]. The latter’s "clean" pharmacodynamic profiles enable precise dissection of 5-HT2A-specific functions, such as modulating prefrontal glutamate release and cognitive flexibility [2] [6].

Properties

Product Name

5-HT2A antagonist 1

IUPAC Name

4-amino-N-[2-(4-benzoylpiperidin-1-yl)ethyl]-N-pyridin-3-ylbenzamide

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C26H28N4O2/c27-23-10-8-22(9-11-23)26(32)30(24-7-4-14-28-19-24)18-17-29-15-12-21(13-16-29)25(31)20-5-2-1-3-6-20/h1-11,14,19,21H,12-13,15-18,27H2

InChI Key

WDLKXXMEFJRKFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)CCN(C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.